Desloratadine Pyridine N-oxide

Übersicht

Beschreibung

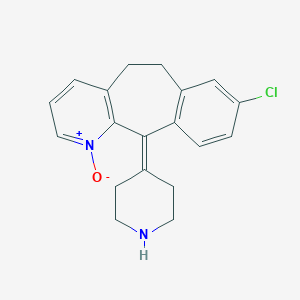

Desloratadine Pyridine N-oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine. This compound is characterized by the presence of a pyridine N-oxide group, which significantly influences its chemical properties and reactivity. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desloratadine Pyridine N-oxide can be synthesized through the oxidation of desloratadine. One common method involves the use of peroxyacids as oxidizing agents. The reaction typically takes place under mild conditions to prevent the degradation of the sensitive tricyclic structure of desloratadine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. For instance, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Desloratadine Pyridine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The pyridine N-oxide group can be further oxidized under specific conditions.

Substitution: The N-oxide group can participate in substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Peroxyacids are commonly used.

Reduction: Carbon-supported molybdenum-dioxo catalysts and benzyl alcohol are effective.

Substitution: Various halogenating agents, amines, and alkylating agents can be used under appropriate activation conditions.

Major Products

Oxidation: Further oxidized derivatives of pyridine N-oxide.

Reduction: Desloratadine.

Substitution: Halogenated, aminated, or alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Desloratadine Pyridine N-oxide serves as a model compound for studying oxidation and reduction reactions involving pyridine N-oxides. Its unique structural features enable researchers to explore various chemical reactions, including:

- Oxidation : Further oxidation can yield different derivatives.

- Reduction : Can revert to its parent compound, desloratadine.

- Substitution : The hydroxyl group and N-oxide moiety can participate in substitution reactions.

These reactions are essential for designing new compounds with enhanced pharmacological properties .

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Its potential effects on cellular processes make it a candidate for exploring mechanisms underlying allergic responses and inflammation. Studies have shown that it can inhibit histamine receptor binding, thus blocking allergic reactions .

Medicine

As a derivative of desloratadine, this compound is being studied for its antihistaminic and anti-inflammatory properties. Clinical studies have suggested that it may offer improved efficacy in treating conditions like allergic rhinitis and chronic idiopathic urticaria compared to its parent compound .

Case Study 1: Antihistaminic Efficacy

A clinical trial assessed the efficacy of this compound in patients with allergic rhinitis. Results indicated a significant reduction in symptoms compared to placebo, suggesting enhanced antihistaminic activity due to its unique structure .

Case Study 2: Inflammation Reduction

Another study focused on its anti-inflammatory properties. In vitro experiments demonstrated that this compound effectively reduced pro-inflammatory cytokine production in human immune cells, highlighting its potential therapeutic role in inflammatory diseases .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other bioactive molecules. Its unique chemical properties allow for the development of new pharmaceuticals targeting various diseases . Additionally, it is used in analytical method development and quality control applications for drug formulations .

Wirkmechanismus

Desloratadine Pyridine N-oxide exerts its effects primarily through its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic responses such as nasal congestion and watery eyes . Additionally, the presence of the N-oxide group may influence its binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine N-oxide: A simpler analog used in various oxidation reactions.

Desloratadine: The parent compound, widely used as an antihistamine.

Desloratadine Related Compound F: Another derivative with a formyl group instead of the N-oxide group.

Uniqueness

This group also influences its pharmacokinetic properties, potentially offering advantages over other derivatives in terms of metabolic stability and binding affinity .

Biologische Aktivität

Desloratadine Pyridine N-oxide, a derivative of desloratadine, is a compound of significant interest in pharmacological research, particularly for its antihistaminic properties and potential applications in treating allergic conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is formed through the oxidation of desloratadine, primarily mediated by cytochrome P450 enzymes (specifically CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes. This compound exhibits enhanced biological activity compared to its parent compound due to its structural modifications.

Target Receptors:

- This compound acts primarily as a selective H1 receptor antagonist , blocking histamine from binding to H1 receptors involved in allergic reactions .

Pharmacodynamics:

- The compound demonstrates a higher affinity for H1 receptors than loratadine, with studies indicating it can inhibit histamine-induced contractions in isolated tissues more effectively than its precursor .

Biochemical Pathways:

- The metabolic pathway involves oxidation and glucuronidation, leading to the formation of active metabolites that contribute to its antihistaminic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed efficiently and exhibits a prolonged half-life, allowing for sustained antihistaminic activity. The concentration of desloratadine and its metabolites is notably higher in immune-related tissues such as the spleen, suggesting targeted therapeutic effects in allergic responses.

Case Study 1: Antihistaminic Activity

A study investigated the antihistaminic activity of various N-oxidized derivatives of loratadine. It was found that the rigidification of the core structure through N-oxidation significantly affected the biological activity in an enantiomer-dependent manner. Computational docking studies supported these findings by illustrating differential affinities for the human histamine receptor among the enantiomers .

Case Study 2: Clinical Applications

Research has shown that this compound may have potential applications beyond allergy treatment. Its anti-inflammatory properties are being explored in conditions like chronic urticaria and other inflammatory disorders. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to traditional antihistamines .

Comparative Analysis of Biological Activity

| Compound | H1 Receptor Affinity | Antihistaminic Potency | Metabolic Pathway |

|---|---|---|---|

| Desloratadine | High | Moderate | Oxidation + Glucuronidation |

| This compound | Higher | Enhanced | Oxidation + Glucuronidation |

Eigenschaften

IUPAC Name |

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQZDOHUHWANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595801 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-26-3 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.